

Physical and chemical properties of Nona-1,5-dien-4-OL

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Compound of Interest

Compound Name: Nona-1,5-dien-4-OL

Cat. No.: B14505639

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An In-depth Technical Guide to **Nona-1,5-dien-4-ol**

Introduction

Nona-1,5-dien-4-ol is an unsaturated alcohol with the molecular formula $C_9H_{16}O$.^[1] Its structure, featuring two double bonds and a secondary alcohol functional group, makes it a subject of interest for organic synthesis and potential applications in fields such as fragrance and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from computational data and characteristics of structurally similar compounds. It also outlines detailed experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Quantitative data for **Nona-1,5-dien-4-ol** is primarily derived from computational models, with some experimental data available for related compounds. The following tables summarize the key physical and chemical identifiers and properties.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	nona-1,5-dien-4-ol[1]
Molecular Formula	C9H16O[1]
CAS Number	64677-47-0[1]
InChI	InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3[1]
InChIKey	QHDCVQLFLABIFR-UHFFFAOYSA-N[1]
SMILES	CCCC=CC(CC=C)O[1]

Table 2: Physical and Chemical Properties

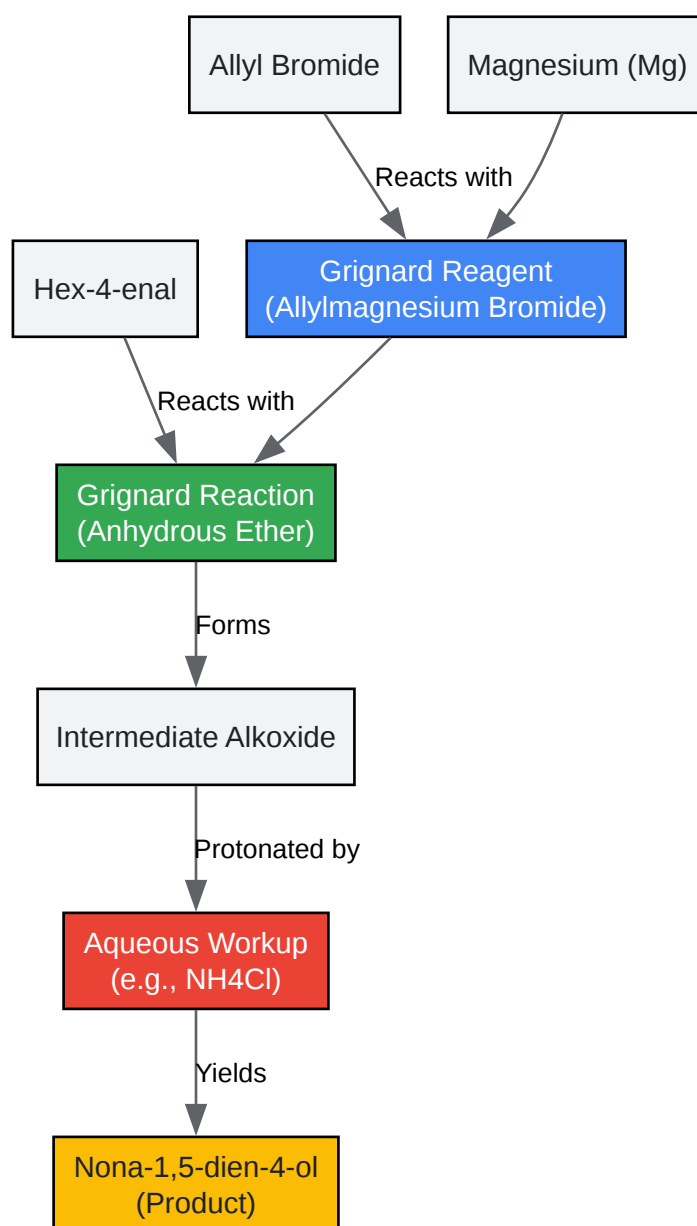
Property	Value	Notes
Molecular Weight	140.22 g/mol [1]	Computationally derived.
Appearance	Colorless to pale yellow oily liquid	Estimated based on similar compounds.[2]
Odor	Green, earthy, mushroom, fatty[3]	Described for fragrance applications.[3]
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Water Solubility	954.2 mg/L @ 25 °C[3]	Estimated value.[3]
LogP (Octanol/Water)	2.5[1]	Computationally derived; indicates moderate lipophilicity. [1]
Topological Polar Surface Area	20.2 Å²[1]	Computationally derived.[1]

Synthesis and Reactivity

Synthesis

The synthesis of dienols like **Nona-1,5-dien-4-ol** can be achieved through various established organic chemistry routes. A common and effective method involves the Grignard reaction, where an organometallic reagent is added to an aldehyde. For **Nona-1,5-dien-4-ol**, this can be accomplished by reacting hex-4-enal with allylmagnesium bromide.

A proposed synthetic workflow is illustrated below.



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Caption: Synthetic workflow for **Nona-1,5-dien-4-ol** via Grignard reaction.

Chemical Reactivity

Nona-1,5-dien-4-ol possesses three primary reactive sites: the secondary alcohol group and the two carbon-carbon double bonds.

- **Alcohol Group:** The hydroxyl (-OH) group can undergo oxidation to form the corresponding ketone, nona-1,5-dien-4-one. It can also participate in esterification reactions with carboxylic acids or acylation with acid chlorides.
- **Alkene Groups:** The double bonds at the C1-C2 and C5-C6 positions are susceptible to electrophilic addition reactions, such as hydrogenation (reduction to the corresponding saturated or mono-unsaturated alcohol), halogenation (addition of Br₂ or Cl₂), and hydrohalogenation (addition of HBr or HCl).

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of **Nona-1,5-dien-4-ol** from hex-4-enal and allyl bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Allyl bromide
- Hex-4-enal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

- Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Dissolve allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of allylmagnesium bromide.
- Reaction with Aldehyde: a. Dissolve hex-4-enal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the hex-4-enal solution dropwise to the stirred Grignard reagent. d. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH_4Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . d. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil via column chromatography or distillation to obtain pure **Nona-1,5-dien-4-ol**.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying volatile organic compounds like unsaturated alcohols.

Instrumentation and Conditions:

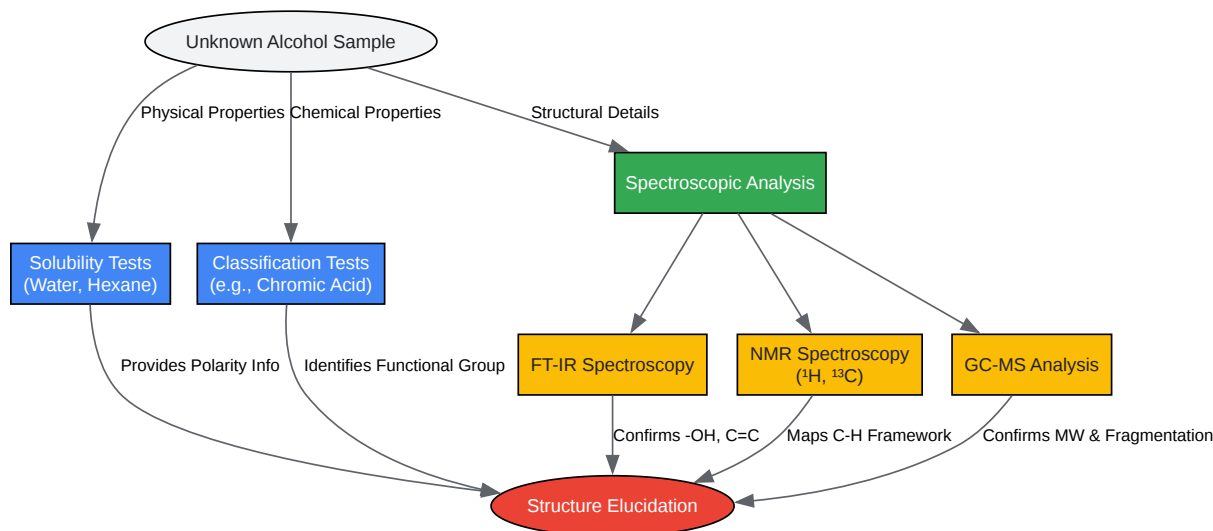
- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}\text{C}$, hold for 2 minutes.

- Ramp: Increase to 220 °C at a rate of 10 °C/min.
- Final hold: Hold at 220 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Interface Temperature: 280 °C.

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **Nona-1,5-dien-4-ol** in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.
- Injection: Inject 1 µL of the prepared sample into the GC injector port.
- Data Acquisition: Start the GC-MS data acquisition program.
- Analysis: a. Identify the peak corresponding to **Nona-1,5-dien-4-ol** based on its retention time. b. Analyze the corresponding mass spectrum. Key fragmentation patterns would be expected from the loss of water (M-18), cleavage adjacent to the alcohol (alpha-cleavage), and fragmentation related to the dienyl system. c. Compare the obtained mass spectrum with a reference library (if available) to confirm the structure.

The logical workflow for characterizing an unknown alcohol sample is depicted below.



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Caption: Workflow for the characterization of an unknown alcohol sample.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of **Nona-1,5-dien-4-ol**, its structural motifs are present in various natural products. Unsaturated alcohols are known components of essential oils from plants and can exhibit antimicrobial and signaling properties. For example, Terpinen-4-ol, the primary active constituent of tea tree oil, demonstrates significant antimicrobial activity against a range of pathogens.^{[4][5]} Similarly, essential oils from species of the Annonaceae family contain various terpenoids and unsaturated alcohols with documented traditional medicinal uses.^{[6][7]}

Given these precedents, **Nona-1,5-dien-4-ol** may possess bioactive properties worthy of investigation. Its moderate lipophilicity (LogP ≈ 2.5) suggests it may be capable of crossing cell membranes.^[1] Potential research avenues include screening for antimicrobial, antifungal, or

insect-repelling activities. In drug development, such a scaffold could be a starting point for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Nona-1,5-dien-4-ol** is not widely available. However, based on data for similar unsaturated alcohols like 2,4-Hexadien-1-ol, appropriate precautions should be taken.[8]

- Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9]
- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents and sources of ignition.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2]

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